Morpholino(2-(2-nitroethyl)phenyl)methanone CAS number 338770-86-8
Morpholino(2-(2-nitroethyl)phenyl)methanone CAS number 338770-86-8
An In-depth Technical Guide to Morpholino Oligonucleotides: Principles, Applications, and Experimental Design
Authored by a Senior Application Scientist
Foreword: The specific compound "Morpholino(2-(2-nitroethyl)phenyl)methanone" under CAS number 338770-86-8 is not readily identifiable in the public scientific literature, suggesting it may be a novel or less-documented research chemical. This guide, therefore, focuses on the core technology intrinsically linked to the "Morpholino" chemical moiety: the widely utilized class of antisense agents known as Morpholino oligonucleotides or phosphorodiamidate morpholino oligomers (PMOs). This pivot allows for a comprehensive and technically robust resource for researchers, scientists, and drug development professionals, grounded in a wealth of established scientific literature.
Introduction to Morpholino Oligonucleotides: A Paradigm of Steric Blocking
Morpholino oligonucleotides represent a significant advancement in antisense technology, offering a powerful tool for reverse genetics and the targeted modulation of gene expression.[1] Unlike many antisense counterparts that trigger the degradation of their target RNA, Morpholinos operate through a mechanism of steric blocking.[1] They bind to specific, complementary sequences within an RNA molecule, physically obstructing the cellular machinery that would otherwise interact with that site.[1][2]
Structurally, Morpholinos are synthetic analogs of nucleic acids. Their backbone is composed of methylenemorpholine rings linked by non-ionic phosphorodiamidate groups, a stark contrast to the negatively charged sugar-phosphate backbone of DNA and RNA.[1][2][3] This fundamental alteration confers several advantageous properties:
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Nuclease Resistance: The modified backbone is not recognized by cellular nucleases, rendering Morpholinos exceptionally stable within biological systems.[2][3]
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High Specificity: Their uncharged nature is thought to reduce non-specific electrostatic interactions with other cellular components, contributing to a higher degree of target specificity.[3]
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Predictable Binding: Morpholinos bind to their RNA targets with high affinity and specificity via standard Watson-Crick base pairing.[2][3]
These characteristics have established Morpholinos as a standard tool, particularly in developmental biology, for elucidating gene function in embryonic models such as zebrafish and Xenopus.[3][4]
The Core Mechanism: How Morpholinos Modulate Gene Expression
The efficacy of Morpholinos lies in their ability to physically obstruct key cellular processes by binding to target RNA sequences. The two primary applications of this steric blocking mechanism are the inhibition of mRNA translation and the modification of pre-mRNA splicing.
Translation Inhibition
By designing a Morpholino complementary to the 5' untranslated region (UTR) or the initial coding sequence (within the first 25 bases) of a target mRNA, it is possible to prevent the assembly of the ribosomal initiation complex.[3][4] This blockage effectively halts the translation of the mRNA into protein, leading to a "knockdown" of gene function.[4][5] It is crucial to note that Morpholinos do not degrade the target mRNA; therefore, techniques like RT-PCR that measure mRNA levels are not suitable for quantifying the knockdown effect of translation-blocking Morpholinos.[2][3]
Diagram: Mechanism of Translation Blocking by a Morpholino Oligonucleotide
Caption: A diagram illustrating the steric hindrance of the ribosomal initiation complex by a Morpholino, preventing protein synthesis.
Splicing Modification
Morpholinos can also be targeted to the splice junctions of pre-mRNA. By binding to splice donor or splice acceptor sites, or to splice regulatory elements, they can prevent the binding of the spliceosome machinery (snRNPs).[1] This interference can lead to several outcomes, including:
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Exon skipping: The targeted exon is excluded from the mature mRNA.
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Intron inclusion: An intron is retained in the mature mRNA.
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Activation of cryptic splice sites: The spliceosome utilizes alternative, less favorable splice sites.
These modifications often result in a frameshift mutation and the introduction of a premature stop codon, leading to the production of a truncated, non-functional protein or degradation of the misspliced transcript via nonsense-mediated decay.[2] Unlike translation blocking, the effects of splice-modifying Morpholinos can be readily assessed using RT-PCR, which will reveal changes in the size of the mRNA transcript.[2]
Diagram: Mechanism of Splicing Modification by a Morpholino Oligonucleotide
Caption: A diagram showing how a Morpholino can block a splice junction, leading to the retention of an intron in the mature mRNA.
Experimental Design and Protocols
The successful application of Morpholinos hinges on careful experimental design, including proper controls and validation methods.
Designing a Morpholino Oligonucleotide
The design of a Morpholino is critical to its efficacy and specificity. Key considerations include:
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Target Selection: For translation blocking, the target sequence should ideally span the AUG start codon. For splice modification, targets are typically at the exon-intron or intron-exon boundaries.
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Sequence Length: Morpholinos are typically 25 bases in length, which provides a good balance of specificity and binding affinity.[3]
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GC Content: A GC content of 40-60% is generally recommended.
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Specificity Check: The designed sequence should be checked against the relevant genome and transcriptome databases (e.g., using BLAST) to minimize off-target effects.
Essential Controls for Morpholino Experiments
To ensure that the observed phenotype is a direct result of the specific gene knockdown, a rigorous set of controls is imperative:
| Control Type | Purpose | Rationale |
| Standard Control Oligo | To control for the effects of microinjection and the presence of a non-specific Morpholino. | This oligo has a random or scrambled sequence with minimal predicted targets in the organism's transcriptome. |
| 5-Base Mismatch Control | To demonstrate sequence specificity. | This oligo has the same sequence as the active Morpholino but with five mismatched bases, which should abolish its binding to the target and thus not produce the knockdown phenotype. |
| Phenotype Rescue | To confirm that the observed phenotype is due to the loss of the target protein. | This involves co-injecting the Morpholino with an mRNA encoding the target protein that is not recognized by the Morpholino (e.g., by modifying the 5' UTR). The rescue of the normal phenotype validates the specificity of the Morpholino. |
Protocol: Microinjection of Morpholinos into Zebrafish Embryos
This protocol provides a generalized workflow for Morpholino delivery in a common model organism.
Materials:
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Morpholino oligonucleotide stock solution (typically 1 mM in sterile water)
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Phenol Red solution (0.5% in 0.3x Danieau's buffer) for visualization
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Microinjection needle holder and micromanipulator
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Stereomicroscope
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Fertilized zebrafish embryos
Procedure:
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Preparation of Injection Mix:
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Thaw the Morpholino stock solution at room temperature.
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Prepare the injection mix by diluting the Morpholino stock to the desired final concentration (e.g., 0.1-1.0 mM) in sterile water.
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Add Phenol Red to a final concentration of 0.05% to visualize the injection bolus.
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Keep the injection mix on ice.
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Needle Preparation and Calibration:
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Pull glass capillary tubes to create fine-tipped needles.
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Back-load the needle with the injection mix.
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Break the tip of the needle to the desired diameter.
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Calibrate the injection volume by injecting into a drop of mineral oil on a micrometer slide. Aim for a bolus of approximately 1-2 nL.
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Microinjection:
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Align the zebrafish embryos in a trough on an agarose plate.
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Position the injection needle over the yolk of a one- to two-cell stage embryo.
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Inject the Morpholino solution into the yolk. A successful injection is indicated by the spread of the Phenol Red dye.
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Incubation and Analysis:
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Incubate the injected embryos at the appropriate temperature (e.g., 28.5°C for zebrafish).
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At the desired developmental stage, score the embryos for the expected phenotype compared to control-injected embryos.
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For splice-blocking Morpholinos, extract RNA and perform RT-PCR to confirm altered splicing. For translation-blocking Morpholinos, Western blotting can be used to assess protein knockdown if a suitable antibody is available.
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Advanced Applications and Future Directions
While foundational in developmental biology, the applications of Morpholinos are expanding. "Vivo-Morpholinos" are modified with a cell-penetrating moiety, allowing for systemic delivery in adult animal models and holding therapeutic promise.[1] Indeed, several Morpholino-based drugs, such as Eteplirsen for Duchenne muscular dystrophy, have received regulatory approval, underscoring their clinical potential.[1]
Future research will likely focus on enhancing delivery mechanisms, refining specificity, and exploring new therapeutic applications for this versatile class of antisense oligonucleotides.
References
- Ekker, S. C. (2000). Morphants: a new systematic vertebrate functional genomics approach. Yeast, 17(4), 302-306.
- Summerton, J., & Weller, D. (1997). Morpholino antisense oligomers: design, preparation, and properties. Antisense & Nucleic Acid Drug Development, 7(3), 187-195.
- Heasman, J. (2002). Morpholino oligos: a good choice for blocking gene expression in vertebrate embryos. Developmental Biology, 243(2), 209-214.
- Bill, B. R., et al. (2009). A primer for morpholino use in zebrafish. Zebrafish, 6(1), 69-77.
- Nasevicius, A., & Ekker, S. C. (2000). Effective targeted gene 'knockdown' in zebrafish.
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Gene Tools, LLC. (n.d.). Morpholino Antisense Oligos. Retrieved from [Link]
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Wikipedia. (2023, October 27). Morpholino. Retrieved from [Link]
- Morcos, P. A. (2007). Achieving targeted and quantifiable alteration of mRNA splicing with Morpholino oligos.
- Summerton, J. E. (2007). Morpholino, siRNA, and S-DNA compared: impact of structure and mechanism of action on off-target effects and sequence specificity. Current Topics in Medicinal Chemistry, 7(7), 651-660.
Sources
- 1. Morpholino nucleic acid - Wikipedia [en.wikipedia.org]
- 2. Morpholino Antisense Oligos | Gene Tools, LLC [gene-tools.com]
- 3. Morpholino antisense oligonucleotides: tools for investigating vertebrate development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using Morpholinos to Control Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
